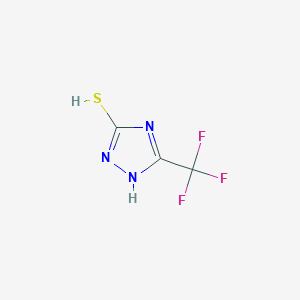![molecular formula C7H8BF3KNO2S B7768159 potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide](/img/structure/B7768159.png)
potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is known for its stability and versatility, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
The preparation of potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide typically involves the reaction of trifluoroborate salts with methanesulfonamide derivatives. One common method includes the neutralization of a warm aqueous solution of trifluoromethanesulphonic acid with potassium carbonate . This reaction yields potassium trifluoromethanesulfonate, which can then be further reacted with methanesulfonamide derivatives to produce the desired compound.
Analyse Chemischer Reaktionen
Potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.
Cross-Coupling Reactions: Potassium trifluoroborates are known for their use in Suzuki–Miyaura-type reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in various industrial processes, including the synthesis of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate group can participate in various chemical reactions, leading to the formation of new compounds with different properties. The methanesulfonamido group can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide can be compared with other similar compounds, such as:
Potassium trifluoromethanesulfonate: This compound is also a potassium salt of trifluoromethanesulphonic acid and is used in similar applications.
Potassium trifluoroborate salts: These salts are widely used in cross-coupling reactions and offer advantages such as moisture and air stability.
The uniqueness of this compound lies in its combination of the trifluoroborate and methanesulfonamido groups, which provide distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFKEEZRFRQEEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BF3KNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide](/img/structure/B7768127.png)







